

# Key identifiers for 2-Chloro-4-methylanisole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-4-methoxytoluene

Cat. No.: B1345679

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## Chemical Identity and Physical Properties

2-Chloro-4-methylanisole, also known by its IUPAC name 2-chloro-1-methoxy-4-methylbenzene, is a substituted aromatic ether.<sup>[1][2]</sup> Its core structure consists of an anisole ring substituted with a chlorine atom at position 2 and a methyl group at position 4. The accurate identification of this compound relies on a combination of its unique physical constants and chemical database identifiers.

Table 1: Chemical Identifiers for 2-Chloro-4-methylanisole

Identifier	Value
CAS Number	<a href="#">22002-44-4[1]</a>
IUPAC Name	2-chloro-1-methoxy-4-methylbenzene <sup>[2]</sup>
Synonyms	3-Chloro-4-methoxytoluene, 2-Chloro-1-methoxy-4-methylbenzene <sup>[1][2]</sup>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sup>[1]</sup>
Molecular Weight	156.61 g/mol <sup>[1][2]</sup>
InChI Key	Not readily available for this specific isomer.

| Canonical SMILES | Not readily available for this specific isomer. |

Table 2: Physical Properties of 2-Chloro-4-methylanisole

Property	Value
Appearance	Not specified, likely a liquid or low-melting solid.
Boiling Point	100 °C (pressure not specified) <a href="#">[2]</a>
Density	1.14 g/cm <sup>3</sup> <a href="#">[2]</a>
Melting Point	Data not available.
Refractive Index	Data not available.

| Solubility | Expected to be insoluble in water and soluble in organic solvents. |

## Spectroscopic Profile (Predicted)

Detailed experimental spectra for 2-Chloro-4-methylanisole are not widely published. The following data is predicted based on the analysis of its chemical structure and known spectroscopic principles for related compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methoxy, methyl, and aromatic protons.

- Methoxy Group (-OCH<sub>3</sub>): A singlet at approximately 3.8-3.9 ppm (3H).
- Methyl Group (-CH<sub>3</sub>): A singlet at approximately 2.3-2.4 ppm (3H).
- Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.7-7.2 ppm. The proton ortho to the chlorine will be the most deshielded (downfield).

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.

- Methyl Carbon (-CH<sub>3</sub>): Approximately 20-22 ppm.

- Methoxy Carbon (-OCH<sub>3</sub>): Approximately 55-56 ppm.
- Aromatic Carbons (Ar-C): Six signals between 110-160 ppm. The carbon attached to the methoxy group (C1) will be the most deshielded (downfield, ~155-158 ppm), followed by the carbon attached to the chlorine (C2).

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- C-H stretching (aromatic): ~3030-3100 cm<sup>-1</sup>
- C-H stretching (aliphatic, -CH<sub>3</sub>): ~2850-2960 cm<sup>-1</sup>
- C=C stretching (aromatic ring): ~1450-1600 cm<sup>-1</sup> (multiple bands)
- C-O stretching (aryl ether): ~1230-1270 cm<sup>-1</sup> (asymmetric) and ~1020-1075 cm<sup>-1</sup> (symmetric)
- C-Cl stretching: ~700-850 cm<sup>-1</sup>

## Safety and Hazard Information

Specific GHS classification for 2-Chloro-4-methylanisole (CAS 22002-44-4) is not uniformly available. The data presented below is for the closely related isomer 4-Chloro-2-methylanisole (CAS 3260-85-3) and should be used as a guideline with caution.<sup>[3]</sup> This class of compounds is generally considered irritating.

Table 3: GHS Hazard Classification for 4-Chloro-2-methylanisole

Classification	Code	Description
Pictogram		<b>Irritant[3]</b>
Signal Word	Warning[3]	
Hazard Statements	H315	Causes skin irritation.[3]
	H319	Causes serious eye irritation. [3]
	H335	May cause respiratory irritation.[3]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/sp ray.[3]
	P280	Wear protective gloves/eye protection/face protection.
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

## Experimental Protocol: Identification by GC-MS

This section outlines a standard procedure for the qualitative identification of 2-Chloro-4-methylanisole in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the presence and identity of 2-Chloro-4-methylanisole by comparing its retention time and mass spectrum against a certified reference standard.

### 1. Materials and Reagents:

- Sample suspected to contain 2-Chloro-4-methylanisole.
- Certified Reference Material (CRM) of 2-Chloro-4-methylanisole (>95% purity).[1]

- GC-grade solvent (e.g., Dichloromethane or Hexane).
- Volumetric flasks, pipettes, and autosampler vials.

## 2. Sample and Standard Preparation:

- Standard Solution: Prepare a 100 µg/mL stock solution of the 2-Chloro-4-methylanisole CRM in the chosen solvent. Create a working standard of 10 µg/mL by serial dilution.
- Sample Solution: If the sample is a solid, dissolve a known quantity in the solvent to achieve an estimated concentration of 10 µg/mL. If it is a liquid, perform a 1:1000 dilution. Filter the final solution if particulates are present.

## 3. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
- Injector: Split/Splitless, 250°C, Split ratio 20:1.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.
- Mass Spectrometer:
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.

#### 4. Data Analysis:

- Inject 1  $\mu$ L of the standard solution to determine its retention time (RT) and mass spectrum.
- Inject 1  $\mu$ L of the prepared sample solution.
- Identification Criteria: The compound is positively identified if:
  - A peak is present in the sample chromatogram at the same RT ( $\pm 0.05$  min) as the CRM.
  - The mass spectrum of the sample peak matches the mass spectrum of the CRM, including the molecular ion ( $m/z$  156, with characteristic 3:1 ratio for the  $^{35}\text{Cl}/^{37}\text{Cl}$  isotope pattern at  $m/z$  156/158) and key fragmentation ions.

## Visualization of Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown substance suspected to be 2-Chloro-4-methylanisole.

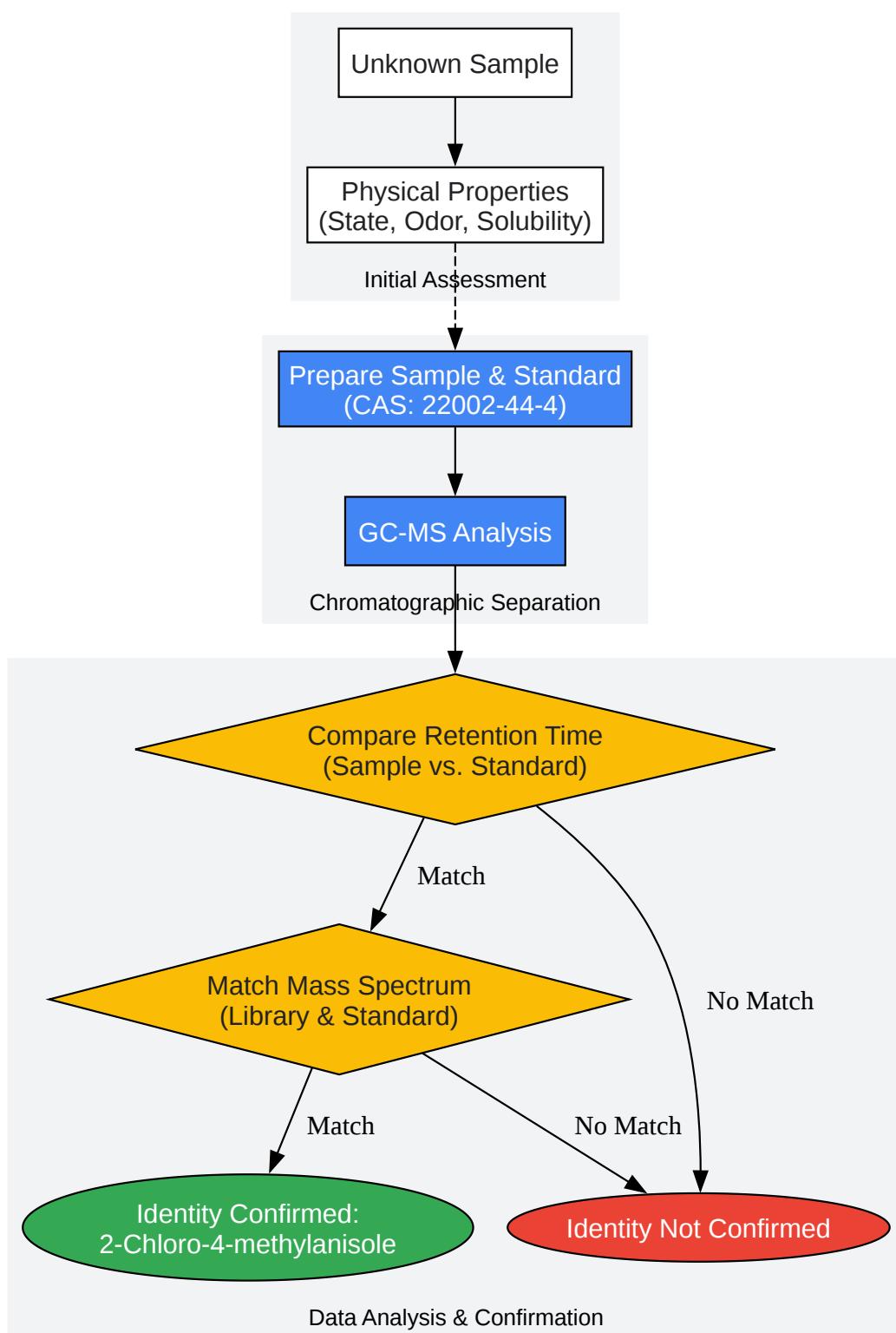


Figure 1: Logical Workflow for Compound Identification

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## References

- 1. 22002-44-4 | 2-Chloro-4-methylanisole 95% - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 2-chloro-1-methoxy-4-methylbenzene | CAS 22002-44-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)